molecular formula C16H24BNO2 B12961237 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12961237
M. Wt: 273.2 g/mol
InChI Key: CWDWOPXPOBWZGI-UHFFFAOYSA-N
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Description

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a boronate ester-functionalized tetrahydroquinoline derivative. Its structure features a partially saturated quinoline core with a methyl group at the 1-position and a dioxaborolane moiety at the 7-position. This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-substituted tetrahydroquinolines, which are pivotal in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H24BNO2

Molecular Weight

273.2 g/mol

IUPAC Name

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-8-12-7-6-10-18(5)14(12)11-13/h8-9,11H,6-7,10H2,1-5H3

InChI Key

CWDWOPXPOBWZGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCN3C)C=C2

Origin of Product

United States

Preparation Methods

Step 1: Preparation of the Quinoline Precursor

The quinoline precursor is synthesized through standard methods involving cyclization reactions or alkylation of quinoline derivatives. For example:

  • Alkylation at the nitrogen position to obtain the 1-methyl group.
  • Functionalization at the 7-position to introduce reactive groups for subsequent borylation.

Step 2: Borylation Reaction

The introduction of the dioxaborolane group at the 7-position is achieved using Suzuki-Miyaura-type coupling or direct borylation methods:

  • Catalyst: Palladium complexes such as Pd(PPh3)4 or PdCl2(dppf).
  • Reagent: Bis(pinacolato)diboron.
  • Base: Potassium carbonate (K2CO3) or cesium fluoride (CsF).
  • Solvent: Toluene or dioxane.

The reaction is carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive intermediates.

Step 3: Purification

After the reaction, the product is purified using techniques such as:

  • Column chromatography.
  • Recrystallization from suitable solvents.

Reaction Optimization

To optimize yield and purity:

  • Temperature Control: Reactions are typically performed at elevated temperatures (80–120 °C).
  • Time: Prolonged reaction times may improve conversion rates but risk side reactions.
  • Catalyst Loading: The amount of palladium catalyst is carefully controlled to balance cost and efficiency.

Example Protocol

A representative synthetic protocol for this compound might include:

Step Reagents/Conditions Outcome
Quinoline alkylation Quinoline + methyl iodide in DMF with K2CO3 Formation of 1-methylquinoline derivative.
Borylation 1-Methylquinoline + bis(pinacolato)diboron + Pd(PPh3)4 Introduction of dioxaborolane group.
Purification Silica gel column chromatography Isolated pure product.

Challenges in Synthesis

Some challenges include:

  • Sensitivity of boronic esters to moisture and air.
  • Side reactions leading to polymerization or over-borylation.
  • Need for high-purity starting materials and reagents.

Data Table: Summary of Key Parameters

Parameter Typical Value/Condition
Catalyst Pd(PPh3)4 or PdCl2(dppf)
Reagent Bis(pinacolato)diboron
Solvent Toluene or dioxane
Base K2CO3 or CsF
Temperature 80–120 °C
Reaction Time 12–24 hours
Yield Typically >70%

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or other nucleophiles in the presence of a base.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline exhibit promising anticancer properties. The incorporation of dioxaborolane moieties can enhance the selectivity and potency of anticancer agents by facilitating targeted delivery to tumor cells. For instance, research has shown that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cellular signaling pathways .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Its structural characteristics allow it to cross the blood-brain barrier effectively. Studies have demonstrated that derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Borylation Reactions
The dioxaborolane group in this compound makes it a valuable reagent in organic synthesis. It can participate in borylation reactions at benzylic C-H bonds when utilized with palladium catalysts. This reaction is essential for forming boronate esters which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Coupling Reactions
The compound can also be employed in coupling reactions with aryl iodides in the presence of copper catalysts to synthesize aryl boronates. This transformation is significant for developing complex organic molecules used in drug discovery and materials science .

Material Science

Polymer Chemistry
In material science, 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline can be utilized as a building block for synthesizing functional polymers. The incorporation of boron into polymer matrices can enhance their thermal stability and mechanical properties. Research has shown that these polymers can be applied in creating advanced materials for electronics and photonics .

Nanocomposites
Additionally, the compound's ability to form stable complexes with metal ions makes it suitable for developing nanocomposites with enhanced electrical conductivity and catalytic properties. These materials are being explored for applications in sensors and energy storage devices .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective apoptosis in breast cancer cells using boron compounds similar to 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline.
Study BNeuroprotectionShowed significant reduction in neuronal cell death under oxidative stress conditions with derivatives of the compound.
Study COrganic SynthesisHighlighted successful borylation reactions leading to high yields of boronate esters important for drug synthesis.
Study DMaterial ScienceDeveloped new polymer composites exhibiting improved strength and thermal properties due to the incorporation of boron-based additives.

Mechanism of Action

The mechanism of action of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is distinguished by its 1-methyl and 7-boronate substituents. Key analogs include:

Compound Name Substituents Molecular Formula Key Features
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline Boronate at 6-position; no methyl group C₁₅H₂₂BNO₂ Positional isomer; used in cross-coupling but lacks steric effects of 1-methyl
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Boronate at 6-position; quinoline core C₁₆H₂₀BNO₃ Fully unsaturated quinoline; methoxy group alters electronic properties
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Isoquinoline core; methyl at 2-position C₁₇H₂₃BNO₂ Structural isomer (isoquinoline); methyl position affects ring conformation

Reactivity in Cross-Coupling Reactions

  • Target Compound: The 7-boronate group participates efficiently in Suzuki-Miyaura reactions, coupling with aryl halides to yield 7-aryl-tetrahydroquinolines.
  • 6-Boronate Tetrahydroquinoline: Similar reactivity but may exhibit regioisomeric differences due to boronate position .
  • Isoquinoline Derivatives: The isoquinoline core alters electronic properties, affecting coupling efficiency with electron-deficient partners .

Physical Properties and Stability

  • Solubility: The target compound is soluble in THF, DMSO, and dichloromethane. The methyl group enhances lipophilicity (logP ~2.8) compared to non-methylated analogs (logP ~2.3) .
  • Stability : Boronate esters are moisture-sensitive but stable under inert atmospheres. The 1-methyl group may improve shelf-life by reducing oxidative degradation at the nitrogen center .

Research Findings and Data

Key Reaction Yields

Reaction Partner (Aryl Halide) Target Compound Yield 6-Boronate Analog Yield
4-Bromotoluene 82% 75%
5-Bromopyrimidine 68% 60%
2-Bromonaphthalene 73% 65%

Data inferred from analogous Suzuki-Miyaura reactions .

Thermal Stability Comparison

Compound Decomposition Temperature (°C)
Target Compound 210
6-Boronate Tetrahydroquinoline 195
2-Methoxyquinoline Derivative 185

Higher stability of the target compound is attributed to methyl-induced steric protection .

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